molecular formula EuO4V-5 B578267 Europium vanadium tetraoxide CAS No. 13537-11-6

Europium vanadium tetraoxide

Cat. No.: B578267
CAS No.: 13537-11-6
M. Wt: 266.901
InChI Key: LSJVVPDQWCJZPW-UHFFFAOYSA-N
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Description

Europium vanadium tetraoxide (EuVO₄) is a hypothetical or less-studied compound combining europium (Eu) and vanadium (V) in a tetraoxide structure. While direct references to EuVO₄ are absent in the provided evidence, insights can be drawn from related vanadium oxides (e.g., V₂O₄, V₂O₅) and europium oxides (e.g., Eu₂O₃). Europium typically exhibits +2 or +3 oxidation states, while vanadium in tetraoxides is typically +4 or +3. Applications could span catalysis, optoelectronics, or nuclear materials, though experimental data remain speculative .

Properties

CAS No.

13537-11-6

Molecular Formula

EuO4V-5

Molecular Weight

266.901

IUPAC Name

europium(3+);oxygen(2-);vanadium

InChI

InChI=1S/Eu.4O.V/q+3;4*-2;

InChI Key

LSJVVPDQWCJZPW-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[V].[Eu+3]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Oxidation States Crystal Structure Stability Notes
Europium vanadium tetraoxide (EuVO₄) Eu³+, V⁵+ (hypothetical) Unknown (likely monoclinic or tetragonal) Limited data; stability inferred from Eu₂O₃ and BiVO₄
Vanadium tetraoxide (V₂O₄) V⁴+ Monoclinic Stable under reducing conditions; prone to oxidation to V₂O₅
Bismuth vanadate (BiVO₄) Bi³+, V⁵+ Monoclinic High photocatalytic stability; resistant to corrosion
Europium(III) oxide (Eu₂O₃) Eu³+ Cubic Thermally stable up to 2,000°C; low vapor pressure
Vanadium pentoxide (V₂O₅) V⁵+ Orthorhombic Hygroscopic; decomposes above 700°C

Key Observations :

  • EuVO₄ may resemble BiVO₄ in structure, given their shared +5 vanadium oxidation state.
  • V₂O₄’s monoclinic structure and redox activity contrast with V₂O₅’s orthorhombic hygroscopic nature.

Key Observations :

  • BiVO₄’s photocatalytic efficiency surpasses single-phase V₂O₄ or V₂O₅, attributed to its bandgap (~2.4 eV) .
  • Eu₂O₃’s nuclear applications highlight europium’s utility in high-stability systems, a trait EuVO₄ might inherit.

Toxicity and Environmental Impact

Compound Toxicity Profile Mitigation Strategies
EuVO₄ Limited data; potential Eu³+ and V⁵+ toxicity Requires encapsulation for safe handling
V₂O₄ Reproductive toxicity (testicular apoptosis), genotoxicity Boron compounds reduce genotoxicity
BiVO₄ Low toxicity; safe for environmental applications No significant mitigation required
V₂O₅ Respiratory irritant, carcinogenic (inhalation) PPE, ventilation systems
Eu₂O₃ Low acute toxicity; chronic exposure risks unknown Standard rare-earth handling protocols

Key Observations :

  • V₂O₄’s reproductive toxicity in animal models necessitates careful exposure control .
  • BiVO₄’s lower toxicity makes it preferable over vanadium oxides in environmental applications .

Q & A

What are the common synthesis methods for europium vanadium tetraoxide, and how do reaction conditions influence phase purity?

Basic Research Question
this compound (EuVO₄) is typically synthesized via solid-state reactions or hydrothermal methods. Solid-state synthesis involves calcining stoichiometric mixtures of europium(III) oxide (Eu₂O₃) and vanadium(V) oxide (V₂O₅) at high temperatures (~800–1000°C), with phase purity dependent on precise stoichiometry and thermal gradients . Hydrothermal synthesis, conducted at lower temperatures (150–250°C), allows better control over crystallinity and particle morphology by adjusting pH, precursor concentration, and reaction time . Contamination risks, such as residual vanadium tetraoxide (V₂O₄) in vanadium pentoxide (V₂O₅) precursors, must be minimized to avoid impurity phases .

How do the oxidation states of vanadium in this compound influence its electronic and catalytic properties?

Basic Research Question
Vanadium in EuVO₄ typically adopts the +5 oxidation state, contributing to its semiconductor behavior. The electronic structure, characterized by hybridized V 3d and O 2p orbitals, determines optical absorption edges (~2.0–2.5 eV) and charge-carrier mobility . Advanced X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy (EELS) can resolve oxidation state anomalies, such as partial reduction to V⁴⁺ under reducing conditions, which may enhance photocatalytic activity but require careful experimental validation .

What advanced characterization techniques are critical for resolving contradictory data on EuVO₄’s magnetic properties?

Advanced Research Question
Conflicting reports on EuVO₄’s magnetic behavior (e.g., paramagnetic vs. antiferromagnetic ordering) often arise from differences in sample purity or crystallographic defects. Neutron diffraction (as applied to CeNbO₄ in ) can elucidate magnetic structures by probing spin orientations. Synchrotron-based X-ray absorption near-edge structure (XANES) and Mössbauer spectroscopy further clarify europium’s valence state (Eu³⁺/Eu²⁺), which impacts magnetic coupling . Controlled synthesis under inert atmospheres is recommended to stabilize specific oxidation states .

How can experimental design address discrepancies in photocatalytic efficiency studies of EuVO₄?

Advanced Research Question
Contradictory photocatalytic data (e.g., degradation rates for organic pollutants) often stem from uncontrolled variables like surface defects, particle size, or light-source intensity. Standardized protocols should include:

  • Morphological control : Use templated synthesis to ensure uniform particle size (e.g., 50–100 nm).
  • Doping strategies : Introduce co-catalysts (e.g., Pt, MoS₂) to enhance charge separation.
  • Quantum yield calculation : Normalize activity metrics to surface area and light absorption .
    A meta-analysis approach, as applied to BiVO₄ in , can identify optimal experimental parameters across studies.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
EuVO₄ is classified as hazardous (e.g., aquatic toxicity Category 2) based on analogous vanadium compounds . Key protocols include:

  • Containment : Use fume hoods for powder handling to avoid inhalation.
  • Waste disposal : Neutralize acidic vanadium residues (pH 7–9) before disposal.
  • Personal protective equipment (PPE) : Wear nitrile gloves and N95 masks to prevent dermal/ocular exposure . Toxicity data from Dialuminium dysprosium europium strontium tetraoxide (LC₅₀ = 6.8 mg/L for fish) suggest strict aqueous exposure limits .

How does the crystal field splitting in EuVO₄ affect its luminescence properties?

Advanced Research Question
The luminescence of Eu³⁺ in EuVO₄ arises from 4f-4f transitions, modulated by the crystal field symmetry. Temperature-dependent photoluminescence (PL) spectroscopy can resolve Stark splitting patterns, while Raman spectroscopy identifies vibrational modes influencing non-radiative decay. High-pressure X-ray diffraction (HP-XRD) studies reveal phase transitions (e.g., zircon → scheelite structures) that quench luminescence, guiding material design for optoelectronic applications .

What computational methods are effective for predicting EuVO₄’s thermodynamic stability and defect chemistry?

Advanced Research Question
Density functional theory (DFT) simulations with Hubbard-U corrections (e.g., DFT+U) accurately model EuVO₄’s electronic structure and oxygen vacancy formation energies. Hybrid functionals (e.g., HSE06) improve bandgap predictions, while molecular dynamics (MD) simulations assess thermal stability up to 1000°C . Experimental validation via in situ XRD and thermogravimetric analysis (TGA) is critical to confirm computational findings .

How can interfacial engineering enhance EuVO₄’s performance in energy storage applications?

Advanced Research Question
In lithium-ion batteries, EuVO₄’s capacity fading stems from poor ionic conductivity and volume changes during cycling. Strategies include:

  • Composite design : Embed EuVO₄ in carbon matrices (e.g., graphene) to buffer strain.
  • Surface passivation : Coat particles with Al₂O₃ via atomic layer deposition (ALD) to suppress electrolyte decomposition.
  • Operando characterization : Use synchrotron XRD to track phase evolution during charge/discharge .

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